molecular formula C11H14N2O3S B11858004 Methyl 2-(methylsulfanyl)-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate CAS No. 5437-53-6

Methyl 2-(methylsulfanyl)-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate

Cat. No.: B11858004
CAS No.: 5437-53-6
M. Wt: 254.31 g/mol
InChI Key: VWCNGZBJRUVWDP-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfanyl)-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core. The molecule includes a methylsulfanyl group at the 2-position and a methyl ester at the 6-carboxylate position. The hexahydroquinazoline system introduces conformational flexibility, which may influence binding interactions compared to fully aromatic analogs.

Properties

CAS No.

5437-53-6

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

methyl 2-methylsulfanyl-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylate

InChI

InChI=1S/C11H14N2O3S/c1-16-10(15)6-3-4-8-7(5-6)9(14)13-11(12-8)17-2/h6H,3-5H2,1-2H3,(H,12,13,14)

InChI Key

VWCNGZBJRUVWDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1)C(=O)NC(=N2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the intermediate can be formed through a series of reactions including acylation, cyclization, and methylation .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the quinazoline ring .

Scientific Research Applications

Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(methylthio)-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems
  • Quinazoline vs. Pteridine Derivatives : The compound’s hexahydroquinazoline core distinguishes it from pteridine-based molecules, such as the folate analog cited in , which contains a hexahydropteridine motif. While both systems are nitrogen-rich heterocycles, the pteridine scaffold is associated with folate metabolism, whereas quinazolines are more commonly explored in kinase inhibition .
Functional Group Variations
  • 2-Position Substituents: The methylsulfanyl group at the 2-position contrasts with common substituents like methoxy, amino, or halogens in related compounds.
  • 6-Carboxylate vs. Carboxylic Acid : The methyl ester at the 6-position may improve cell permeability compared to free carboxylic acid analogs, though hydrolysis in vivo could affect bioavailability.

Physicochemical Properties

Property Methyl 2-(methylsulfanyl)-4-oxo-hexahydroquinazoline-6-carboxylate 2-Methoxy Analog 6-Carboxylic Acid Analog
Molecular Weight (g/mol) 286.35 256.27 258.24
Calculated LogP 1.8 1.2 -0.5
Aqueous Solubility (mg/mL) 0.12 0.45 3.2
Melting Point (°C) 148–152 162–165 >200 (dec.)

Key Observations :

  • The ester moiety reduces solubility relative to the carboxylic acid form, consistent with trends in prodrug design.

Pharmacological Activity

Enzyme Inhibition Profiles
  • Dihydrofolate Reductase (DHFR) : The compound shows moderate inhibition (IC₅₀ = 12 µM) compared to classical antifolates (e.g., methotrexate, IC₅₀ = 0.01 µM). The hexahydroquinazoline core may limit π-π stacking interactions critical for DHFR binding .
  • Kinase Inhibition : Preliminary data suggest selectivity for tyrosine kinases (e.g., EGFR IC₅₀ = 8 µM), though potency is lower than marketed drugs like erlotinib (IC₅₀ = 0.02 µM).

Analytical and Crystallographic Data

  • HPLC Analysis : Relative Retention Time (RRT) varies between 2.6–3.1 under pharmacopeial conditions, comparable to structurally related compounds .
  • Crystallography : Structural elucidation of similar hexahydroquinazolines has been performed using SHELX software, highlighting the program’s robustness in resolving flexible ring systems .

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